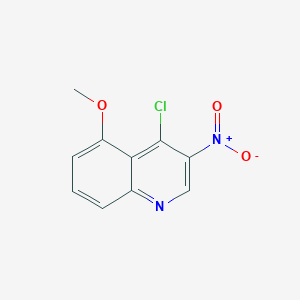

4-Chloro-5-methoxy-3-nitroquinoline

Descripción

4-Chloro-5-methoxy-3-nitroquinoline (C₁₀H₇ClN₂O₃, molecular weight: 238.63) is a nitro-substituted quinoline derivative characterized by three functional groups: a chloro substituent at position 4, a methoxy group at position 5, and a nitro group at position 3 . Its structure renders it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.

Propiedades

Fórmula molecular |

C10H7ClN2O3 |

|---|---|

Peso molecular |

238.63 g/mol |

Nombre IUPAC |

4-chloro-5-methoxy-3-nitroquinoline |

InChI |

InChI=1S/C10H7ClN2O3/c1-16-8-4-2-3-6-9(8)10(11)7(5-12-6)13(14)15/h2-5H,1H3 |

Clave InChI |

WCZBVBVBEZJZNO-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=CC2=NC=C(C(=C21)Cl)[N+](=O)[O-] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 4-Chloro-5-methoxy-3-nitroquinoline, typically involves classical methods such as the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach reactions . These methods often require specific catalysts, solvents, and reaction conditions. For example, the Friedländer synthesis involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green chemistry approaches to minimize environmental impact. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . For instance, the use of transition metal-catalyzed reactions and ionic liquid-mediated reactions are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-5-methoxy-3-nitroquinoline undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 4-Chloro-5-methoxy-3-nitroquinoline can yield quinoline-4-carboxylic acid .

Aplicaciones Científicas De Investigación

4-Chloro-5-methoxy-3-nitroquinoline has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 4-Chloro-5-methoxy-3-nitroquinoline involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Effects

The reactivity and applications of quinoline derivatives are heavily influenced by substituent positions and functional groups. Below is a comparative analysis with key analogues:

Table 1: Comparison of 4-Chloro-5-methoxy-3-nitroquinoline with Analogues

Key Differences and Implications

Nitro Group Impact: The nitro group at position 3 in 4-chloro-5-methoxy-3-nitroquinoline introduces strong electron-withdrawing effects, enhancing electrophilic substitution reactivity compared to non-nitro analogues like 4-chloro-5-methoxyquinoline . This makes the nitro-substituted compound more reactive in coupling or reduction reactions. The absence of the nitro group in 4-chloro-5-methoxyquinoline reduces its molecular weight (209.63 vs. 238.63) and alters its applications, favoring use in less polarized reaction environments .

Methoxy and Chloro Substituents: Methoxy groups at position 5 (in both the target compound and 4-chloro-5-methoxyquinoline) act as electron-donating groups, moderating the electron-deficient quinoline ring. However, the presence of a chloro group at position 4 in both compounds enhances susceptibility to nucleophilic aromatic substitution .

Heterocyclic Variations: Compounds like 4-amino-5-methoxynicotinonitrile (a pyridine derivative) and 6-methoxyquinoline N-oxide exhibit distinct reactivity due to differences in ring structure. For example, the N-oxide in 6-methoxyquinoline N-oxide increases polarity, making it useful in oxidation reactions , while the nitrile group in nicotinonitrile derivatives facilitates cyanation reactions .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.